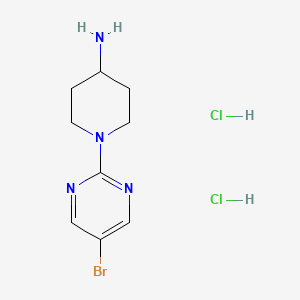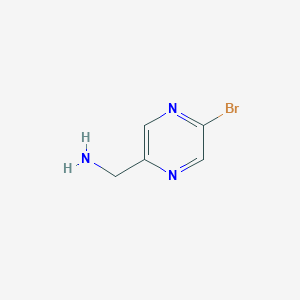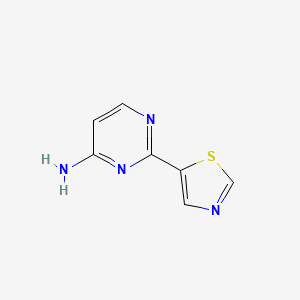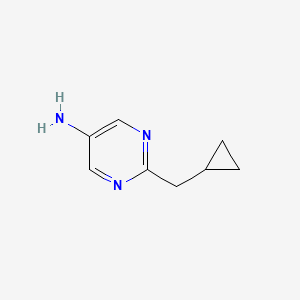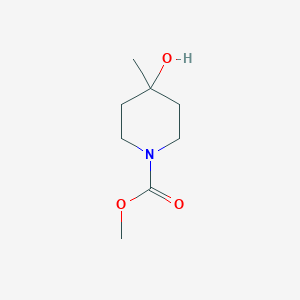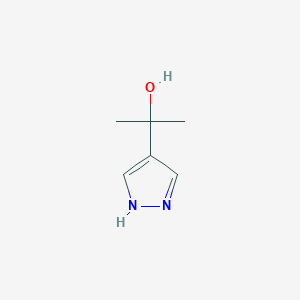
2-(1H-Pyrazol-4-yl)propan-2-ol
Descripción general
Descripción
“2-(1H-Pyrazol-4-yl)propan-2-ol”, also known as PPOH, is a chemical compound with the molecular formula C6H10N2O . It has a molecular weight of 126.16 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “2-(1H-Pyrazol-4-yl)propan-2-ol”, has been a subject of interest in many studies . A Friedel–Crafts approach provided a reliable access to the key intermediate, subsequently followed by a Suzuki–Miyaura cross-coupling .Molecular Structure Analysis
The InChI code for “2-(1H-Pyrazol-4-yl)propan-2-ol” is 1S/C6H10N2O/c1-6(2,9)5-3-7-8-4-5/h3-4,9H,1-2H3, (H,7,8) .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Pyrazoles and their derivatives, including 2-(1H-Pyrazol-4-yl)propan-2-ol, are synthesized for their applications in pharmaceutical and agrochemical industries. Their synthesis involves techniques like slow solvent evaporation using chloroform and methanol as solvents. These compounds are characterized using methods like powder XRD, FT–IR, TG–DTA–DSC, and dielectric studies (Vyas et al., 2012).
Catalytic Activities and Complex Formation
- Dicopper(II) complexes derived from tridentate pyrazole-based N2O ligands, including derivatives of 2-(1H-Pyrazol-4-yl)propan-2-ol, are synthesized and characterized for their catalytic activities. These complexes are utilized in anaerobic conditions for catalytic oxidation modeling the functional properties of enzymes like catechol oxidase (Zhang et al., 2007).
Coordination Chemistry
- Nickel(II), zinc(II), and palladium(II) complexes derived from pyrazole-based polydentate ligands, including derivatives of 2-(1H-Pyrazol-4-yl)propan-2-ol, are synthesized and characterized. These complexes exhibit unique crystal structures and coordination geometries (Zhang et al., 2008).
Transition Metal Ion Coordination
- Compounds derived from 2-(1H-Pyrazol-4-yl)propan-2-ol undergo coordination with transition metal ions, forming complexes characterized by spectroscopy and magnetic measurements (Seubert et al., 2011).
Antibacterial and Antifungal Agents
- A variety of compounds synthesized from pyrazole derivatives, including 2-(1H-Pyrazol-4-yl)propan-2-ol, are evaluated for antimicrobial activity. These compounds show potential as antibacterial and antifungal agents (Sid et al., 2013).
Corrosion Inhibitors
- Pyrazole ligands and their monometallic and bimetallic complexes, derived from 2-(1H-Pyrazol-4-yl)propan-2-ol, are investigated as corrosion inhibitors for steel in acidic environments. The complexes demonstrate high potentials in mitigating steel corrosion (Masoumi et al., 2020).
Molecular Docking and Spectroscopic Studies
- The title compound is analyzed using quantum chemical methods and vibrational spectral techniques, revealing insights into its biological functions such as antimicrobial activity. Molecular docking studies help in understanding its interactions with different proteins (Viji et al., 2020).
Propiedades
IUPAC Name |
2-(1H-pyrazol-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6(2,9)5-3-7-8-4-5/h3-4,9H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDTUPAQKMRTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CNN=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292361 | |
| Record name | α,α-Dimethyl-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrazol-4-yl)propan-2-ol | |
CAS RN |
23585-56-0 | |
| Record name | α,α-Dimethyl-1H-pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23585-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Dimethyl-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrazol-4-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



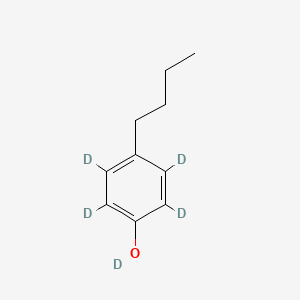
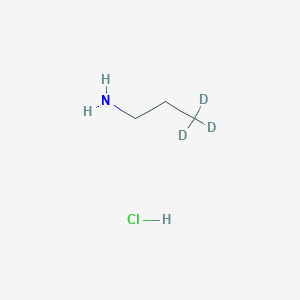
![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)
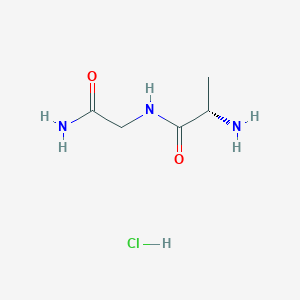
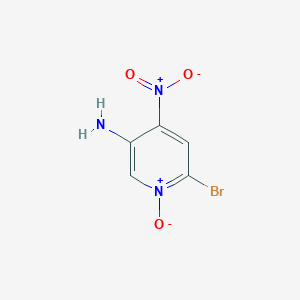
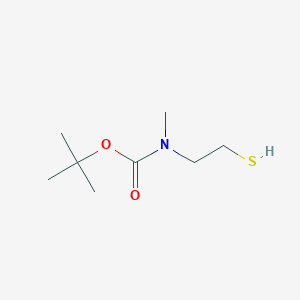
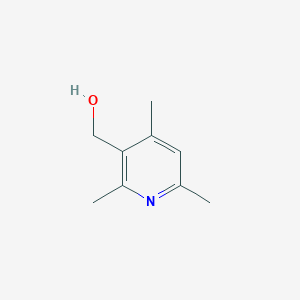
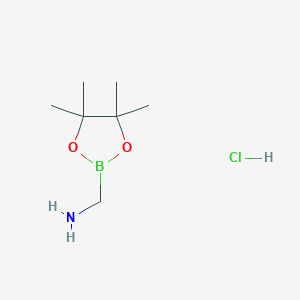
![2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid](/img/structure/B1380651.png)
